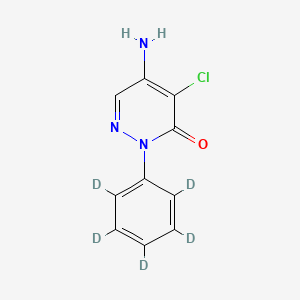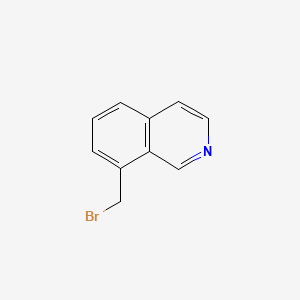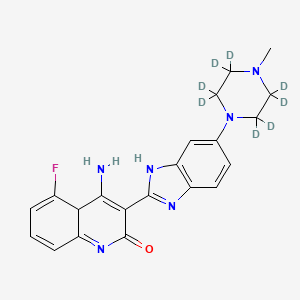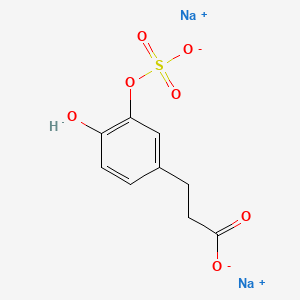
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate typically involves the sulfonation of Dihydro Caffeic Acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation at the 3-O position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The product is then purified using crystallization or chromatography techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form, Dihydro Caffeic Acid.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro Caffeic Acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic metabolites.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for dietary intake.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in diseases associated with oxidative stress, such as diabetes and cancer.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Mécanisme D'action
The mechanism of action of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate involves its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress by modulating the production of reactive oxygen species. It also inhibits the growth of bacteria by affecting the production of nitric oxide. The molecular targets include enzymes involved in oxidative stress pathways and bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeic Acid: The parent compound, known for its antioxidant properties.
Ferulic Acid: Another phenolic compound with similar antioxidant effects.
Chlorogenic Acid: A related compound found in coffee, known for its health benefits.
Uniqueness
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate is unique due to its specific sulfonation at the 3-O position, which enhances its solubility and stability. This modification also allows it to be used as a specific biomarker for coffee consumption, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKPKIPTAVGSU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)[O-])OS(=O)(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Na2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678635 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-70-5 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

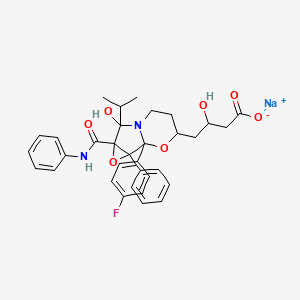

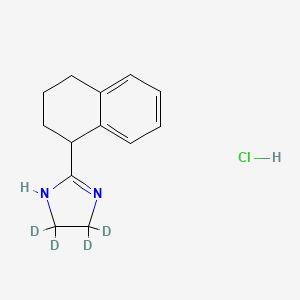

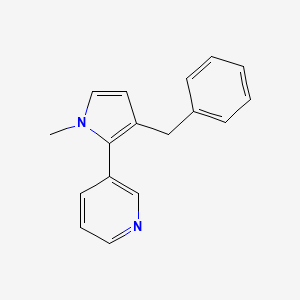
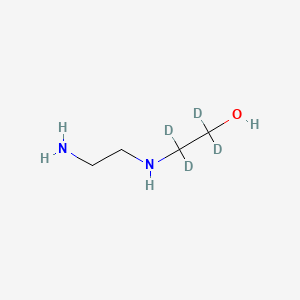
![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)
